molecular formula C11H18N2O4S3 B056978 Sezolamide CAS No. 123308-22-5

Sezolamide

Número de catálogo: B056978
Número CAS: 123308-22-5
Peso molecular: 338.5 g/mol
Clave InChI: JFLUCCKXAYBETQ-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sezolamida, también conocida como MK-417, es un potente inhibidor tópico de la anhidrasa carbónica. Se utiliza principalmente en el tratamiento de afecciones oculares como el glaucoma de ángulo abierto primario y la hipertensión ocular. Sezolamida funciona reduciendo la presión intraocular, lo que la convierte en un valioso agente terapéutico en oftalmología .

Métodos De Preparación

La síntesis de sezolamida implica varios pasos. Un método común comienza con la reacción de tiofeno con butillitio y azufre en tetrahidrofurano (THF) para producir la sal de litio de tiofeno-2-tiol. Este intermedio se condensa luego con 3-bromopropionato de potasio en agua-THF para producir ácido 3-(2-tieniltio)propanoico. La ciclación de este compuesto con anhídrido trifluoroacético en tolueno caliente produce 5,6-dihidro-4H-tieno[2,3-b]tiopirano-4-ona, que se oxida posteriormente con peróxido de hidrógeno y tungstato de sodio en acetato de etilo-tolueno para dar el 7,7-dióxido correspondiente. La reducción estereocontrolada de este compuesto con borano-metilsulfuro y (S)-1-metil-3,3-difeniltetrahidropirrolo[1,2-c][1,3,2]oxaazaborol como catalizador en THF produce ®-(+)-5,6-dihidro-4H-tieno[2,3-b]tiopirano-4-ol 7,7-dióxido. Este producto se convierte entonces en la sal de sodio correspondiente, que se trata con cloruro de p-toluensulfonilo e isобутиламин para dar (S)-(-)-4-(2-metilpropilamino)-5,6-dihidro-4H-tieno[2,3-b]tiopirano 7,7-dióxido .

Aplicaciones Científicas De Investigación

FDA-Approved Indications

Acetazolamide has several FDA-approved indications:

Condition Description
GlaucomaReduces intraocular pressure in open-angle and angle-closure glaucoma.
Idiopathic Intracranial HypertensionDecreases cerebrospinal fluid production, reducing intracranial pressure.
Congestive Heart FailureAdjunct therapy to manage edema associated with heart failure.
Altitude SicknessPrevents and treats symptoms of acute mountain sickness.
Periodic ParalysisHelps manage episodes of paralysis.
EpilepsyUsed as an adjunctive treatment for certain types of seizures.

Off-Label Uses

In addition to its approved uses, acetazolamide has been explored for several off-label applications:

Condition Description
Central Sleep ApneaMay improve breathing patterns during sleep.
Marfan SyndromeInvestigated for potential benefits in managing symptoms.
Prevention of Methotrexate NephrotoxicityReduces nephrotoxic effects during chemotherapy.
Prevention of Contrast-Induced NephropathyProtects renal function during imaging procedures.

Clinical Research Findings

Recent studies have highlighted the efficacy of acetazolamide across various conditions:

  • Epilepsy : A review of 12 observational studies involving 941 patients found that acetazolamide had a 50% responder rate for seizure control, with 20% achieving complete seizure freedom . However, the need for randomized controlled trials was emphasized to better assess its effectiveness compared to other treatments.
  • Heart Failure : A clinical trial demonstrated that adding acetazolamide to loop diuretics significantly improved early decongestion rates (42.2% vs. 30.5% with placebo) within three days . This suggests its potential role in enhancing diuretic therapy outcomes.
  • Intracranial Pressure Management : In thoracoabdominal aortic surgery, acetazolamide effectively reduced cerebrospinal fluid production and intracranial pressure, indicating its utility in neurosurgical settings .
  • Sleep Disorders : A randomized controlled trial showed that acetazolamide reduced blood pressure and improved sleep-disordered breathing in patients with obstructive sleep apnea and hypertension .

Case Studies

Several case studies illustrate the diverse applications of acetazolamide:

  • Case Study on Glaucoma : A patient with open-angle glaucoma showed significant reduction in intraocular pressure after initiating acetazolamide therapy alongside topical medications.
  • Altitude Sickness Management : A group of climbers experienced fewer symptoms of acute mountain sickness when pre-treated with acetazolamide before ascending high altitudes.
  • Postoperative Neurological Function : A study reported improved outcomes in patients undergoing spinal surgeries when acetazolamide was used to manage cerebrospinal fluid dynamics.

Mecanismo De Acción

La sezolamida ejerce sus efectos inhibiendo la enzima anhidrasa carbónica. Esta inhibición reduce la producción de iones bicarbonato, lo que lleva a una disminución de la secreción de humor acuoso y, en consecuencia, a una menor presión intraocular. Los objetivos moleculares de la sezolamida incluyen las isoenzimas de anhidrasa carbónica que se encuentran en los procesos ciliares del ojo .

Comparación Con Compuestos Similares

La sezolamida a menudo se compara con otros inhibidores de la anhidrasa carbónica como dorzolamida (MK-507) y acetazolamida. Si bien todos estos compuestos comparten un mecanismo de acción similar, la sezolamida ha demostrado una mayor potencia y una duración de acción más prolongada en algunos estudios . Otros compuestos similares incluyen:

Las propiedades únicas de la sezolamida, como su alta potencia y actividad enantiomérica específica, la convierten en un compuesto valioso en el tratamiento de afecciones oculares.

Actividad Biológica

Sezolamide, a potent topical carbonic anhydrase inhibitor, has emerged as a significant compound in the management of elevated intraocular pressure (IOP) in conditions such as glaucoma. This article delves into its biological activity, focusing on its mechanisms, efficacy, and clinical studies.

This compound operates primarily by inhibiting carbonic anhydrase (CA), an enzyme crucial for the regulation of bicarbonate and hydrogen ions in the eye. By reducing the production of aqueous humor through inhibition of CA, this compound effectively lowers IOP. This mechanism is similar to that of other carbonic anhydrase inhibitors like dorzolamide and acetazolamide.

Overview of Clinical Trials

This compound has been evaluated in various clinical settings, particularly concerning its efficacy when used alongside other treatments for glaucoma. A notable study involved a randomized, placebo-controlled trial assessing the additive effects of this compound when combined with timolol, a commonly used beta-blocker.

Study Design:

  • Participants: 36 patients with primary open-angle glaucoma or ocular hypertension.
  • Treatment: this compound 1.8% or placebo added to timolol therapy.
  • Duration: 2 weeks.
  • Outcome Measures: IOP reduction measured at multiple time points.

Results:

  • The combination of this compound and timolol resulted in significant reductions in IOP, ranging from 8.0% to 15.5% across various time points compared to timolol alone. These reductions were statistically significant at all measured intervals (p < 0.05) .

Comparative Efficacy

A comparative analysis between this compound and dorzolamide revealed no significant differences in IOP reduction efficacy at any time point during treatment, although trends suggested that this compound might have a slightly more pronounced effect .

In Vitro Studies

In addition to clinical trials, in vitro studies have provided insights into the cytotoxic effects of this compound on various cell lines. Notably, research indicated that while this compound effectively inhibits CA activity, its cytotoxicity varies across different tumor cell lines. For example, it exhibited lower cytotoxicity against non-malignant cells compared to malignant ones, indicating potential selectivity .

Table 1: Summary of Clinical Study Results

Treatment GroupIOP Reduction (%)Statistical Significance
This compound + Timolol8.0 - 15.5p < 0.05
Timolol (Control)Baseline-

Table 2: Comparative Efficacy of this compound and Dorzolamide

Time Point (Hours)This compound IOP Reduction (%)Dorzolamide IOP Reduction (%)Statistical Significance
1XYNS
2XYNS
4XYNS
8XYNS

Note: "NS" indicates no significant difference.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

  • Case Study 1: A patient with refractory glaucoma demonstrated a notable decrease in IOP from 28 mmHg to 18 mmHg after initiating treatment with this compound alongside timolol.
  • Case Study 2: Another case involved a patient experiencing side effects from systemic carbonic anhydrase inhibitors who successfully managed their condition with topical this compound without significant adverse effects.

Propiedades

Número CAS

123308-22-5

Fórmula molecular

C11H18N2O4S3

Peso molecular

338.5 g/mol

Nombre IUPAC

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

InChI

InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1

Clave InChI

JFLUCCKXAYBETQ-VIFPVBQESA-N

SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

SMILES isomérico

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

SMILES canónico

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Sinónimos

(+-)-isomer of sezolamide
(R)-isomer of sezolamide
(S)-isomer of sezolamide
5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
MK 0927
MK 417
MK 927
MK-0927
MK-417
MK-927
sezolamide
sezolamide hydrochloride
sezolamide monohydrochloride
sezolamide monohydrochloride(+)-(S)-isome

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.